molecular formula C12H18FNO2 B1440051 [3-(4-Fluorophenoxy)propyl](2-methoxyethyl)amine CAS No. 1248927-94-7

[3-(4-Fluorophenoxy)propyl](2-methoxyethyl)amine

Cat. No.: B1440051
CAS No.: 1248927-94-7
M. Wt: 227.27 g/mol
InChI Key: VVQXAWFDRZFEDD-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)propylamine is a chemical compound with the molecular formula C12H18FNO2 and a molecular weight of 227.28 g/mol It is characterized by the presence of a fluorophenoxy group attached to a propyl chain, which is further linked to a methoxyethylamine group

Preparation Methods

The synthesis of 3-(4-Fluorophenoxy)propylamine typically involves the reaction of 4-fluorophenol with 3-chloropropylamine, followed by the introduction of the methoxyethyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

3-(4-Fluorophenoxy)propylamine undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(4-Fluorophenoxy)propylamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance its binding affinity to these targets, while the methoxyethylamine group can influence its pharmacokinetic properties. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 3-(4-Fluorophenoxy)propylamine include:

Biological Activity

3-(4-Fluorophenoxy)propylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C13_{13}H16_{16}FNO2_2
  • CAS Number : 1248927-94-7

This compound features a fluorophenoxy group, which is known to influence its interaction with biological targets.

The primary mechanism of action for 3-(4-Fluorophenoxy)propylamine involves its interaction with specific receptors and enzymes. It is hypothesized that the compound may act as a selective agonist for certain G-protein coupled receptors (GPCRs), similar to other compounds in its class, which can lead to various downstream signaling effects.

Biochemical Pathways

  • FFA4 Receptor Activation : The compound may activate the free fatty acid receptor 4 (FFA4), influencing metabolic pathways such as glucose uptake and lipid metabolism.
  • Inflammatory Response Modulation : It has been suggested that this compound could inhibit pro-inflammatory mediators, contributing to its potential anti-inflammatory effects.

Pharmacokinetics

Pharmacokinetic studies indicate that 3-(4-Fluorophenoxy)propylamine is orally bioavailable and exhibits favorable absorption characteristics. Its distribution in tissues and metabolic stability are crucial for its therapeutic efficacy.

Biological Activity

Research indicates that 3-(4-Fluorophenoxy)propylamine exhibits various biological activities:

  • Antidepressant-like Effects : Studies have shown that compounds with similar structures can modulate serotonin and dopamine transporter activity, suggesting potential antidepressant properties.
  • Anti-inflammatory Activity : The compound's ability to inhibit inflammatory cytokines has been documented in vitro, indicating a role in managing inflammatory diseases.

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that 3-(4-Fluorophenoxy)propylamine significantly reduced the secretion of pro-inflammatory cytokines from macrophages.
  • Animal Models : In rodent models, administration of the compound resulted in improved glucose metabolism and reduced markers of inflammation, supporting its potential use in metabolic disorders.

Data Tables

Study TypeFindingsReference
In VitroInhibition of TNF-alpha secretion
Animal ModelEnhanced glucose uptake in adipose tissue
PharmacokineticsOral bioavailability confirmed

Properties

IUPAC Name

3-(4-fluorophenoxy)-N-(2-methoxyethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO2/c1-15-10-8-14-7-2-9-16-12-5-3-11(13)4-6-12/h3-6,14H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQXAWFDRZFEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCCOC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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